molecular formula C₂₂H₃₀O₆ B1150949 (α/β)-1-Methoxy Cortisone

(α/β)-1-Methoxy Cortisone

Cat. No.: B1150949
M. Wt: 390.47
Attention: For research use only. Not for human or veterinary use.
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Description

(α/β)-1-Methoxy Cortisone is a synthetic cortisone derivative designed for research applications in endocrinology and chemical biology. As a modified steroid, its primary investigative value lies in its potential to interact with the glucocorticoid receptor (GR) pathway, a key system regulating inflammation, metabolism, and immune responses . The specific addition of a methoxy group at the 1-position creates a structural analog of natural cortisone, a hormone that requires activation by 11β-hydroxysteroid dehydrogenases (11β-HSDs) to become the active hormone cortisol . Researchers can utilize this compound to probe the enzymatic activity of 11β-HSDs or to study receptor binding dynamics and signaling outcomes of structurally unique glucocorticoids . The (α/β) designation indicates a mixture of stereoisomers at the 1-position, offering a tool to investigate how stereochemistry influences metabolic stability, receptor affinity, and functional selectivity. This makes (α/β)-1-Methoxy Cortisone a valuable chemical asset for developing novel research models, exploring mechanisms of glucocorticoid action, and designing future selective glucocorticoid receptor agonists/modulators (SEGRAMs) with improved therapeutic profiles .

Properties

Molecular Formula

C₂₂H₃₀O₆

Molecular Weight

390.47

Synonyms

1-Methoxy-17,21-dihydroxy-pregn-4-ene-3,11,20-trione; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Methoxy Cortisone Analogs

Stereoselective Synthesis of 1-Methoxy Steroid Scaffolds

The stereoselective construction of the steroid nucleus is a cornerstone of steroid synthesis. For 1-methoxy cortisone (B1669442) analogs, the primary challenge lies in the controlled introduction of the methoxy (B1213986) group at the C-1 position with a defined α or β configuration.

Introduction of Methoxy Functionality at the C-1 Position

The introduction of a methoxy group at the C-1 position of a steroid A-ring, particularly in a 3-keto-4-ene system like that in cortisone, can be approached through several synthetic strategies. One common method involves the initial introduction of a hydroxyl group at the C-1 position, which can then be methylated. Biocatalytic hydroxylation offers a powerful tool for regioselective and stereoselective C-H bond activation. While specific enzymes for C-1 hydroxylation of cortisone are not extensively documented in publicly available literature, the principle has been demonstrated for other positions in the steroid nucleus. For instance, various cytochrome P450 enzymes are known to hydroxylate steroids at different positions with high selectivity. researchgate.netrsc.orgresearchgate.net Following hydroxylation, the resulting 1-hydroxy cortisone can be converted to its methyl ether via standard methylation procedures, such as using methyl iodide in the presence of a base.

Alternatively, chemical methods can be employed. The synthesis of 1-methoxy-substituted steroids has been described in the context of A-ring aromatic steroids, which can serve as precursors to the desired saturated A-ring system. nih.gov For the direct introduction of a methoxy group onto a pre-existing cortisone scaffold, methods involving the formation of an enolate at the C-2 position followed by reaction with an electrophilic methoxy source could be envisioned, although controlling the regioselectivity to favor C-1 substitution over C-3 functionalization would be a significant challenge.

Regioselective Control of α/β Stereochemistry at C-1

Achieving regioselective and stereoselective control at the C-1 position of the steroid A-ring is a complex task. The stereochemical outcome of reactions at the A-ring is often influenced by the conformation of the ring and the steric hindrance posed by the angular methyl group at C-10.

For the introduction of a substituent at C-1, the approach of the reagent to the α-face (bottom face) or β-face (top face) of the steroid nucleus will determine the stereochemistry of the product. In many steroid reactions, the β-face is sterically hindered by the C-10 methyl group, leading to a preference for α-attack. However, the flexibility of the A-ring and the specific reaction conditions can influence this outcome.

In the context of 1-methoxy cortisone, if a 1-hydroxy precursor is synthesized, the stereochemistry of the subsequent methylation step would be retained. Therefore, the control of stereochemistry hinges on the initial hydroxylation or other functionalization at C-1. If a biocatalytic approach is used, the inherent stereoselectivity of the enzyme would dictate the formation of either the 1α- or 1β-hydroxy intermediate. In chemical syntheses, the choice of reagents and reaction conditions is crucial. For instance, the reduction of a 1-keto steroid would lead to a 1-hydroxy steroid, and the stereochemical outcome can be directed by the choice of reducing agent and the steric environment of the ketone.

Strategies for Cortisone Core Structure Construction

The construction of the complex tetracyclic core of cortisone has been a subject of extensive research, leading to the development of both total and semisynthetic routes.

Biocatalytic and Chemoenzymatic Approaches in Steroid Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis and modification of steroids. acs.org Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, have been particularly successful in the production of corticosteroids. acs.orgresearchgate.netacs.org

Key enzymatic reactions in cortisone synthesis include hydroxylations at various positions of the steroid nucleus. For example, the introduction of the crucial 11α-hydroxyl group, a key feature of cortisone, can be efficiently achieved using microbial fermentation with fungi such as Rhizopus and Aspergillus. nih.gov Furthermore, Δ1-dehydrogenases are used to introduce the C1-C2 double bond found in related corticosteroids like prednisone (B1679067). mdpi.com While specific biocatalytic methods for the direct synthesis of 1-methoxy cortisone are not well-documented, the existing enzymatic toolbox for steroid modification provides a strong foundation for developing such processes. A hypothetical chemoenzymatic route could involve the biocatalytic hydroxylation at C-1 followed by a chemical methylation step.

Enzyme ClassApplication in Steroid SynthesisReference
Cytochrome P450 MonooxygenasesRegio- and stereoselective hydroxylation at various positions. researchgate.netrsc.orgacs.org
Hydroxysteroid DehydrogenasesOxidation and reduction of hydroxyl and keto groups. researchgate.net
Δ1-DehydrogenasesIntroduction of a double bond between C-1 and C-2. mdpi.com

Total and Semisynthetic Routes to Functionalized Cortisone Derivatives

The total synthesis of cortisone, a landmark achievement in organic chemistry, was first reported by Robert B. Woodward in 1952. libretexts.orgyoutube.com This multi-step synthesis established a foundation for the de novo construction of the complex steroid framework from simple starting materials. thecrimson.comacs.org Subsequent total syntheses have been developed, often focusing on improving efficiency and stereocontrol. libretexts.org

However, for the industrial production of cortisone and its derivatives, semisynthesis has been the more practical and economically viable approach. pbslearningmedia.orgnih.gov These routes typically start from readily available plant-derived sterols, such as stigmasterol (B192456) from soybeans or diosgenin (B1670711) from yams. pbslearningmedia.orgresearchgate.netnih.gov These starting materials already possess the core tetracyclic structure, which is then chemically modified to introduce the necessary functional groups of cortisone. The conversion of plant sterols to cortisone involves a series of chemical transformations, including side-chain cleavage and the introduction of oxygen functionalities at C-3, C-11, C-17, and C-21.

The synthesis of a 1-methoxy cortisone derivative via a semisynthetic route would require the development of a regioselective method to introduce the methoxy group at the C-1 position of a suitable steroid intermediate.

Synthetic ApproachStarting MaterialsKey FeaturesReferences
Total SynthesisSimple organic molecules (e.g., coal tar derivatives, benzoquinone)De novo construction of the steroid skeleton; allows for the synthesis of unnatural analogs. libretexts.orgyoutube.comthecrimson.comacs.org
SemisynthesisPlant sterols (e.g., stigmasterol, diosgenin)Utilizes a pre-existing steroid core; more economically viable for large-scale production. pbslearningmedia.orgnih.govresearchgate.netnih.gov

Synthesis of Novel (α/β)-1-Methoxy Cortisone Derivatives for Research Probes

The synthesis of novel derivatives of bioactive molecules like cortisone is crucial for developing research probes to investigate their mechanisms of action, binding sites, and metabolic pathways. While specific examples of (α/β)-1-Methoxy Cortisone derivatives designed as research probes are not readily found in the literature, the general principles of steroid derivatization for such purposes can be applied.

The introduction of a methoxy group at the C-1 position could serve as a handle for further functionalization. For instance, the methyl group could be replaced with a longer alkyl chain containing a reporter group, such as a fluorescent tag, a biotin (B1667282) moiety for affinity purification, or a radiolabel for imaging studies. The synthesis of such probes would involve the initial preparation of the 1-hydroxy cortisone intermediate, followed by etherification with a bifunctional linker that can be subsequently coupled to the desired reporter molecule.

The development of these research tools would enable a more detailed understanding of the biological role of cortisone and how modifications to its A-ring affect its interaction with its receptors and metabolizing enzymes.

Modifications at C-17 and C-21 for Structure-Activity Relationship Studies

The C-17 and C-21 positions of the corticosteroid nucleus are critical sites for chemical modification to modulate potency, pharmacokinetics, and the balance between glucocorticoid and mineralocorticoid activities. uomustansiriyah.edu.iqresearchgate.net These positions, featuring hydroxyl groups in the parent structure, are amenable to a variety of chemical transformations, most notably esterification and carbamate (B1207046) formation. nih.gov

C-17α Modifications:

The 17α-hydroxyl group is pivotal for glucocorticoid activity. Its esterification with various carboxylic acids can significantly enhance anti-inflammatory potency. This enhancement is often attributed to increased lipophilicity, which improves tissue absorption and binding affinity for the glucocorticoid receptor (GR). nih.gov For instance, the replacement of the 17α-hydroxyl with a lipophilic furoate ester group is a key feature in the highly potent mometasone (B142194) furoate. nih.gov Similarly, esterification with propionate (B1217596) or butyrate (B1204436) has been shown to increase topical anti-inflammatory effects. nih.govnih.gov

The synthesis of 17α-esters in a dihydroxyacetone side chain (possessing both 17α- and 21-hydroxyls) requires selective reaction. A common strategy involves reacting the corticosteroid with an orthoester to form a cyclic orthoester intermediate between the 17α and 21 positions. This intermediate can then be opened under acidic catalysis to yield the desired 17α-ester, a method that avoids significant by-products from 21-position esterification. google.com

C-21 Modifications:

The C-21 hydroxyl group is crucial for mineralocorticoid activity and also influences the water solubility and duration of action of the steroid. nih.gov Esterification at this position is a well-established strategy to create prodrugs with altered pharmacokinetic profiles. For example, acetylation of the C-21 hydroxyl group, often achieved using acetic anhydride (B1165640) with a catalyst like sodium acetate, can produce derivatives like hydrocortisone (B1673445) acetate. google.com The introduction of phosphate (B84403) or succinate (B1194679) esters at C-21 can dramatically increase water solubility, making the compounds suitable for intravenous administration.

Structure-activity relationship studies have shown that modifications at C-21 can fine-tune the therapeutic index. For example, converting the 21-hydroxyl to a 21-chloro group, as seen in mometasone furoate, contributes to its high potency. nih.gov The systematic variation of ester groups at C-17 and C-21 has been a cornerstone of corticosteroid drug discovery, allowing for the development of compounds with optimized activity and reduced systemic side effects. nih.gov

Modification SiteType of ModificationExample SubstituentEffect on Biological ActivityReference
C-17αEsterificationFuroateSignificantly enhances glucocorticoid receptor (GR) binding and anti-inflammatory potency. nih.gov
C-17αEsterificationPropionate / ButyrateIncreases lipophilicity and topical anti-inflammatory activity. nih.govnih.gov
C-21EsterificationAcetateCreates a prodrug with modified pharmacokinetic properties. google.com
C-21EsterificationPhosphate / SuccinateIncreases water solubility for intravenous formulations. uomustansiriyah.edu.iq
C-21HalogenationChlorineContributes to increased overall potency. nih.gov
C-17α / C-21Carbamate FormationAlkyl CarbamateCan diminish the transcriptional activity of both androgen and glucocorticoid receptors. nih.gov

Design and Synthesis of Labeled Analogs for Mechanistic Investigations

To investigate the mechanism of action, pharmacokinetics, and receptor interactions of corticosteroids, analogs bearing isotopic or fluorescent labels are indispensable tools. moravek.com The design of these labeled compounds requires careful consideration of the label's position to ensure that the biological activity of the parent molecule is not significantly altered.

Radiolabeled Analogs:

Isotopically labeled steroids, typically incorporating radionuclides like tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or fluorine-18 (B77423) (¹⁸F), are fundamental for quantitative studies. nih.govacs.org Stable isotope-labeled derivatives (e.g., using deuterium, ²H) are also widely used as internal standards in mass spectrometry-based assays for precise quantification in biological fluids. sigmaaldrich.com

Synthesis: The synthesis of radiolabeled compounds involves introducing the isotope in one of the final steps of a synthetic route to maximize yield and specific activity. moravek.com For example, ¹¹C, a short-lived positron emitter, can be introduced via methylation to create tracers for Positron Emission Tomography (PET) imaging. illinois.edu Tritium or carbon-14 can be incorporated into the steroid backbone through various established synthetic transformations. acs.org

Applications: Radiolabeled analogs are used in a variety of mechanistic studies:

Receptor Binding Assays: Tritiated steroids are the gold standard for characterizing the binding affinity and kinetics of ligands to the glucocorticoid receptor. nih.gov

Metabolism and Disposition: ¹⁴C-labeled compounds allow for the tracking of the drug and its metabolites throughout the body, providing a complete picture of its absorption, distribution, metabolism, and excretion (ADME). moravek.com

In Vivo Imaging: Steroids labeled with positron emitters like ¹⁸F enable non-invasive imaging of receptor distribution and density in living subjects, which is particularly valuable in oncology for imaging breast and prostate tumors. nih.gov

Fluorescently Labeled Analogs:

Fluorescently labeled steroids are powerful tools for studying steroid-protein interactions and visualizing receptor distribution at the cellular level. nih.gov The design involves attaching a fluorophore (e.g., nitrobenzoxadiazole (NBD), fluorescein, or dansyl groups) to the steroid core, often via a linker arm to minimize steric hindrance and preserve receptor affinity. nih.govnih.gov The point of attachment is critical; modifications are often made at positions less essential for receptor binding, such as the C-3 or C-11 positions. The synthesis of an 11β-substituted norsteroid incorporating an NBD fluorophore has been reported to yield a highly fluorescent compound that retains remarkable affinity for both the progesterone (B1679170) and glucocorticoid receptors, making it useful for mechanistic and diagnostic purposes. nih.gov

Label TypeIsotope / FluorophoreSynthetic ApproachApplication in Mechanistic StudiesReference
RadioisotopeTritium (³H)Catalytic tritiation of unsaturated precursors.Receptor binding assays, metabolic studies. nih.gov
RadioisotopeCarbon-14 (¹⁴C)Multi-step synthesis from ¹⁴C-labeled starting materials.Pharmacokinetic (ADME) studies. acs.org
RadioisotopeFluorine-18 (¹⁸F)Nucleophilic substitution with [¹⁸F]fluoride.Positron Emission Tomography (PET) imaging of receptor distribution. nih.gov
Stable IsotopeDeuterium (²H)Incorporation via deuterated reagents.Internal standards for quantitative mass spectrometry. sigmaaldrich.com
Fluorescent LabelNitrobenzoxadiazole (NBD)Coupling of an NBD-containing moiety to the steroid scaffold.Fluorescence microscopy, receptor localization, binding studies. nih.gov
Fluorescent LabelDansyl / FluoresceinCoupling of the fluorophore to the steroid via a linker arm.Immunoassays, steroid-protein binding studies. nih.gov

Investigational Biochemical Metabolism and Biotransformation Pathways of 1 Methoxy Cortisone Derivatives

Enzymatic Interconversion by 11β-Hydroxysteroid Dehydrogenases (11β-HSDs) in Research Models

The 11β-HSD enzymes are crucial regulators of glucocorticoid activity, catalyzing the interconversion of active 11β-hydroxyglucocorticoids (like cortisol) and their inactive 11-keto forms (like cortisone). nih.govwikipedia.org The two main isoforms, 11β-HSD1 and 11β-HSD2, exhibit distinct functions and tissue distributions. wikipedia.org

11β-HSD1 predominantly functions as an oxoreductase in vivo, converting cortisone (B1669442) to the active glucocorticoid cortisol, thereby amplifying local glucocorticoid action in tissues such as the liver, adipose tissue, and central nervous system. nih.govnih.gov This enzyme is critical in the tissue-specific regulation of glucocorticoid effects. nih.gov

Table 1: Hypothetical Kinetic Parameters for 11β-HSD1 Oxoreductase Activity

SubstrateApparent Km (µM)Apparent Vmax (pmol/mg protein/min)
Cortisone1.5100
(α/β)-1-Methoxy Cortisone> 1.5 (Hypothesized)< 100 (Hypothesized)

This table presents hypothetical data based on general principles of enzyme kinetics and steroid metabolism, as specific experimental data for (α/β)-1-Methoxy Cortisone is not currently available.

Conversely, 11β-HSD2 is a high-affinity dehydrogenase that catalyzes the inactivation of cortisol to cortisone, primarily in mineralocorticoid target tissues like the kidneys, colon, and salivary glands. nih.gov This action protects the mineralocorticoid receptor from illicit occupation by cortisol. nih.gov

The active site of 11β-HSD2 is also sensitive to the steroid's structural conformation. It is anticipated that the 1-methoxy group of the corresponding 11β-hydroxy metabolite of (α/β)-1-Methoxy Cortisone would similarly influence its interaction with 11β-HSD2. The steric bulk of the methoxy (B1213986) group could potentially reduce the efficiency of the dehydrogenase activity, leading to a slower rate of inactivation compared to cortisol.

Table 2: Hypothetical Kinetic Parameters for 11β-HSD2 Dehydrogenase Activity

SubstrateApparent Km (nM)Apparent Vmax (pmol/mg protein/min)
Cortisol5050
1-Methoxy Cortisol> 50 (Hypothesized)< 50 (Hypothesized)

This table presents hypothetical data based on general principles of enzyme kinetics and steroid metabolism, as specific experimental data for the 11β-hydroxy metabolite of (α/β)-1-Methoxy Cortisone is not currently available.

Phase I Metabolic Transformations of the Methoxy Group (e.g., O-Demethylation)

Phase I metabolism of drugs and xenobiotics typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. nih.gov For compounds containing a methoxy group, O-demethylation is a common Phase I reaction catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver. nih.gov This process converts the methoxy ether into a hydroxyl group and formaldehyde.

It is highly probable that (α/β)-1-Methoxy Cortisone undergoes O-demethylation, a reaction mediated by various CYP isozymes. nih.gov This biotransformation would yield a hydroxylated cortisone derivative at the C-1 position. The specific CYP enzymes involved and the rate of this reaction would require experimental determination using human liver microsomes or recombinant CYP enzymes. The resulting 1-hydroxy cortisone metabolite would then be available for further Phase II conjugation reactions.

Phase II Metabolic Conjugation Pathways (e.g., Glucuronidation, Sulfation) in vitro

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which facilitates their excretion. nih.gov The primary Phase II pathways for steroids are glucuronidation and sulfation. nih.gov

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to hydroxyl groups. wikipedia.org Cortisone and its metabolites are known to be substrates for UGTs. nih.gov The hydroxyl group formed from the O-demethylation of (α/β)-1-Methoxy Cortisone at the C-1 position would be a prime site for glucuronidation. Additionally, other hydroxyl groups on the steroid nucleus, if present after other metabolic transformations, could also undergo glucuronidation.

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the conjugation of a sulfonate group to hydroxyl moieties. nih.gov Steroid hormones are common substrates for SULTs. The 1-hydroxy metabolite of (α/β)-1-Methoxy Cortisone would also be a potential substrate for sulfation.

In vitro studies using human liver microsomes or hepatocytes, supplemented with the necessary cofactors (UDPGA for glucuronidation and PAPS for sulfation), would be required to definitively characterize the conjugation pathways of (α/β)-1-Methoxy Cortisone and its metabolites.

Impact of Methoxy Substitution on Metabolic Stability in Cellular and Subcellular Systems

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. The introduction of a methoxy group at the C-1 position of cortisone can be hypothesized to influence its metabolic stability.

In vitro systems, such as liver microsomes and hepatocytes, are standard tools for assessing metabolic stability. nih.gov By incubating (α/β)-1-Methoxy Cortisone in these systems and monitoring its disappearance over time, its intrinsic clearance and metabolic half-life can be determined.

Table 3: Hypothetical Metabolic Stability of (α/β)-1-Methoxy Cortisone in Human Liver Microsomes

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Cortisone3023.1
(α/β)-1-Methoxy CortisoneTo be determinedTo be determined

This table presents representative data for cortisone and highlights the need for experimental determination for (α/β)-1-Methoxy Cortisone.

Molecular and Cellular Pharmacology of α/β 1 Methoxy Cortisone Analogs

Glucocorticoid Receptor (GR) Binding and Activation Studies

The initiation of a biological response by glucocorticoids is predicated on their binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The affinity and selectivity of this binding are critical determinants of a compound's potency and potential for off-target effects. Upon ligand binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates from the cytoplasm to the nucleus, where it modulates gene expression.

Determination of Receptor Binding Affinity and Selectivity

The binding affinity of a ligand for the GR is a primary measure of its potential biological activity. Competitive binding assays are commonly employed to determine the relative affinity of a compound for the GR compared to a known radiolabeled glucocorticoid, such as dexamethasone. High affinity is often a prerequisite for potent agonistic or antagonistic activity.

In the case of the non-steroidal, methoxy-containing GR ligand A276575, it has demonstrated a high binding affinity for the GR. researchgate.net Notably, its enantiomers exhibit differential affinity, with the (-)-enantiomers showing a 10- to 30-fold higher affinity for the GR than their corresponding (+)-enantiomers. researchgate.net This stereoselectivity highlights the specific structural requirements for optimal interaction with the GR ligand-binding pocket.

Selectivity, the preferential binding of a ligand to its target receptor over other receptors, is a crucial aspect of drug design to minimize off-target effects. For glucocorticoids, selectivity is often assessed against other steroid hormone receptors, such as the mineralocorticoid, progesterone (B1679170), and androgen receptors.

Assessment of Ligand-Induced Receptor Conformation and Translocation

Upon binding a ligand, the glucocorticoid receptor undergoes significant conformational changes. These changes are pivotal for the dissociation from chaperone proteins, dimerization, and subsequent translocation into the nucleus. The specific conformation adopted by the ligand-bound GR can influence its interaction with co-regulator proteins and, consequently, the downstream transcriptional events.

Studies utilizing techniques such as fluorescence microscopy can visualize the subcellular localization of the GR. In the absence of a ligand, the GR typically resides in the cytoplasm. Following the addition of an agonist, a marked translocation to the nucleus is observed. uba.ar While specific studies on (α/β)-1-Methoxy Cortisone (B1669442) are unavailable, it is anticipated that, as a GR ligand, it would induce a similar cytoplasmic-to-nuclear translocation of the receptor. The efficiency and kinetics of this translocation would be dependent on its binding affinity and the specific conformational changes it induces.

Genomic Mechanisms: Transcriptional Regulation in Cell Lines

The primary mechanism of action for glucocorticoids involves the regulation of gene transcription through the glucocorticoid receptor. Once in the nucleus, the ligand-GR complex can either enhance or suppress the expression of target genes. These genomic effects are broadly categorized into transactivation and transrepression.

Glucocorticoid Response Element (GRE)-Mediated Transactivation of Target Genes

Transactivation is a process where the GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. nih.gov This binding typically leads to the recruitment of coactivators and the general transcription machinery, resulting in an increased rate of gene transcription. Many of the metabolic and some of the anti-inflammatory effects of glucocorticoids are attributed to this mechanism.

The non-steroidal, methoxy-containing GR ligand A276575 has been shown to have lower GRE trans-activation activity compared to dexamethasone. researchgate.net In fact, it can act as an antagonist to dexamethasone-induced activation of a mouse mammary tumor virus-GRE reporter gene construct. researchgate.net This suggests that while it binds to the GR with high affinity, the resulting complex is less efficient at initiating transcription at GRE-containing promoters.

Protein-Protein Interaction and Transrepression Pathways (e.g., NF-κB, AP-1)

Transrepression is a key mechanism underlying the anti-inflammatory effects of glucocorticoids. In this pathway, the activated GR does not directly bind to DNA but rather interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are critical regulators of pro-inflammatory gene expression. nih.gov By physically interacting with these factors, the GR can inhibit their transcriptional activity, thereby suppressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.

The compound A276575 demonstrates potent transrepression activities. It has been shown to effectively repress interleukin (IL)-1β-stimulated production of IL-6 and prostaglandin (B15479496) E2 in various cell lines. researchgate.net The differential activity of its enantiomers is also evident in transrepression, with the (-)-Syn and (-)-Anti enantiomers being potent inhibitors of IL-1β-stimulated PGE2 production. researchgate.net Interestingly, only the (-)-Anti enantiomer was found to inhibit the production of RANTES (Regulated on Activation, Normal T cell Expressed and Secreted). researchgate.net This highlights a potential for selective modulation of different inflammatory pathways even among stereoisomers of the same compound.

The dissociation between strong transrepression and weak transactivation, as observed with A276575, is a sought-after characteristic in the development of novel glucocorticoid receptor ligands with an improved therapeutic index, aiming to maximize anti-inflammatory benefits while minimizing metabolic side effects.

Non-Genomic Signaling Pathways in Cellular Models

In addition to the well-characterized genomic mechanisms that involve gene transcription and protein synthesis, glucocorticoids can also elicit rapid, non-genomic effects. These actions are too rapid to be explained by changes in gene expression and are thought to be mediated by membrane-bound glucocorticoid receptors or by interactions of the cytosolic GR with various signaling molecules.

These non-genomic pathways can involve the modulation of intracellular signaling cascades, such as the activation of protein kinases like mitogen-activated protein kinases (MAPKs) and phosphatidylinositol 3-kinase (PI3K). nih.gov These rapid signaling events can influence a variety of cellular processes, including ion transport, cell excitability, and apoptosis.

While specific data on the non-genomic signaling of (α/β)-1-Methoxy Cortisone or its direct analogs are not available, the existence of these pathways for other glucocorticoids suggests that such mechanisms could also be relevant for this class of compounds. The lipophilicity of the steroid molecule, which can be influenced by substitutions like a methoxy (B1213986) group, may affect its interaction with cell membranes and potentially modulate non-genomic signaling. Further research would be necessary to elucidate any such effects for (α/β)-1-Methoxy Cortisone analogs.

With regret, a comprehensive search for scientific literature and data pertaining specifically to (α/β)-1-Methoxy Cortisone has yielded insufficient information to construct the detailed article as outlined in the user's request. While general information on the broader class of corticosteroids and their mechanisms of action is widely available, specific research on the molecular and cellular pharmacology of (α/β)-1-Methoxy Cortisone is not present in the public domain.

The executed searches aimed to uncover data on:

The synthesis and pharmacological activity of (α/β)-1-Methoxy Cortisone and its analogs.

Its interactions with membrane-associated receptors.

Its influence on rapid intracellular signaling events.

Its effects on gene expression profiles, as studied by methods such as RNA sequencing or qPCR.

Its impact on protein expression and post-translational modifications.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict content inclusions and exclusions specified in the instructions. The generation of such an article would require access to dedicated research on this particular compound, which does not appear to be publicly available at this time.

Advanced Analytical and Characterization Techniques for Research on 1 Methoxy Cortisone

Chromatographic Methods for Isolation, Purity Assessment, and Quantitation

Chromatographic techniques are fundamental in the analysis of corticosteroids like 1-Methoxy Cortisone (B1669442). They are employed to separate the compound from complex matrices, assess its purity, and determine its concentration.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UPLC), are the cornerstones of corticosteroid analysis. lcms.czresearchgate.netnih.gov These techniques offer excellent separation and quantification capabilities. nih.gov Reversed-phase HPLC, often utilizing C18 columns, is a common approach for separating steroids. researchgate.netnih.gov The mobile phase typically consists of a mixture of water and organic solvents like methanol or acetonitrile, which can be run under isocratic or gradient conditions to optimize separation. nih.govresearchgate.net

UPLC systems, which use smaller particle size columns (typically under 2 µm), provide higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. lcms.czmdpi.com For instance, a UPLC method using a BEH C18 column has been successfully employed for the separation of multiple glucocorticoids. mdpi.com The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as the complexity of the sample and the need for high-throughput screening. lcms.cz

Key Parameters in HPLC/UPLC Analysis of Corticosteroids:

ParameterTypical ConditionsRationale
Stationary Phase C18 (Octadecyl silica)Provides good retention and separation for moderately polar compounds like corticosteroids. nih.gov
Mobile Phase Water/Methanol or Water/Acetonitrile gradientsAllows for the elution and separation of a wide range of corticosteroids with varying polarities. nih.govresearchgate.net
Detection UV-Vis (typically around 240-254 nm)Corticosteroids possess chromophores that absorb in the UV region, enabling sensitive detection. nih.govasean.org
Flow Rate 0.3 - 1.0 mL/minOptimized to achieve efficient separation without excessive analysis time or pressure. nih.govmdpi.com
Column Temperature Ambient to 50°CCan be adjusted to improve peak shape and resolution. lcms.cz

Gas Chromatography (GC) is another powerful technique for the analysis of steroids. researchgate.net However, due to the low volatility and thermal instability of many corticosteroids, derivatization is often required to convert them into more volatile and thermally stable compounds. nih.govacs.org Common derivatization procedures involve silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov

GC, especially when coupled with mass spectrometry (GC-MS), provides excellent separation and structural information. researchgate.net The choice of the GC column is critical for achieving good resolution of steroid isomers. restek.com While liquid chromatography has become more prevalent for glucocorticoid analysis, GC-MS remains a valuable tool, particularly for structural characterization due to the extensive fragmentation patterns produced by electron ionization. researchgate.netnih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of 1-Methoxy Cortisone, offering high sensitivity and specificity for both structural elucidation and quantification. nih.gov It is frequently coupled with chromatographic techniques like LC or GC. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the sensitive and specific quantification of steroids and their metabolites in biological matrices. nih.govnih.gov This technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net LC-MS/MS methods can simultaneously detect and quantify multiple analytes, making them ideal for comprehensive metabolite profiling studies. nih.gov The development of high-throughput LC-MS/MS methods has significantly advanced the field of steroid analysis. endocrine-abstracts.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), while often requiring derivatization, is also a powerful tool for steroid profiling, providing complementary information to LC-MS/MS. nih.gov

Comparison of LC-MS/MS and GC-MS for Steroid Analysis:

FeatureLC-MS/MSGC-MS
Sample Preparation Often requires less sample preparation (e.g., no derivatization). nih.govUsually requires derivatization to increase volatility. nih.gov
Throughput Generally offers higher throughput. nih.govCan be more labor-intensive due to derivatization steps. endocrine-abstracts.org
Information Provides molecular weight and fragmentation data.Yields detailed fragmentation patterns for structural elucidation. nih.gov
Applications Widely used for quantification and metabolite profiling. nih.govendocrine-abstracts.orgStrong in structural characterization and confirmation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. This capability allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying novel metabolites of 1-Methoxy Cortisone. researchgate.net HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can distinguish between molecules with the same nominal mass but different elemental formulas. researchgate.net The use of HRMS in conjunction with LC or GC significantly enhances the confidence in compound identification. johnshopkins.edulcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry. nih.gov For a compound like (α/β)-1-Methoxy Cortisone, where different stereoisomers (alpha and beta) can exist, NMR is crucial for their differentiation and characterization.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. encyclopedia.pubmsu.edu However, for complex molecules like steroids, the proton spectra can be crowded and difficult to interpret due to overlapping signals and spin-spin coupling. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for resolving these complexities. encyclopedia.pub COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity of the steroid backbone. encyclopedia.pub HSQC experiments correlate directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C resonances. encyclopedia.pub The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, which is critical for assigning the stereochemistry at the C-1 position where the methoxy (B1213986) group is attached. nih.gov

1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of corticosteroids. chemicalbook.comrsc.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing detailed insights into the molecular framework and stereochemistry.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration). For a molecule like 1-Methoxy Cortisone, the spectrum would be complex due to the large number of protons in the steroid backbone. hmdb.ca The introduction of a methoxy group (-OCH₃) at the C1 position would introduce a characteristic singlet peak, typically in the range of 3.3-3.6 ppm.

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. The carbon of the methoxy group would appear as a distinct signal, typically around 50-60 ppm. The chemical shifts of C1, C2, and C10 would be significantly affected by the methoxy substitution compared to the parent cortisone molecule. While specific data for 1-Methoxy Cortisone is not available, the table below presents typical ¹H and ¹³C chemical shifts for the parent compound, Cortisone, which serves as a reference. nih.govnih.gov

Interactive Data Table: Representative NMR Data for Cortisone Note: This data is for the parent compound Cortisone and is provided for illustrative purposes. The chemical shifts for (α/β)-1-Methoxy Cortisone would differ, particularly around the A-ring.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1-35.8
2-34.1
3-200.0
45.64123.8
5-171.1
6-33.1
7-32.2
8-35.2
9-59.9
10-49.8
11-209.0
12-51.1
13-49.8
14-57.1
15-24.1
16-23.1
17-89.8
180.4715.6
191.3217.2
20-210.1
214.45, 4.0868.1

2D NMR Techniques: Due to signal overlap in 1D spectra of complex steroids, 2D NMR experiments are crucial for complete structural assignment. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. A ¹H-¹H COSY spectrum would be used to trace the proton connectivity throughout the steroid's ring system and side chain. For instance, it would confirm the coupling between the protons on C1 and C2.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. It is a powerful tool for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for identifying quaternary carbons (like C5, C10, C13) and for piecing together the molecular fragments. In the case of 1-Methoxy Cortisone, an HMBC spectrum would show a correlation between the protons of the methoxy group and the C1 carbon, definitively confirming the position of this substituent.

Spectroscopic Methods (UV-Vis, IR, Optical Rotation) for Compound Characterization

Alongside NMR, other spectroscopic methods provide complementary information essential for the full characterization of (α/β)-1-Methoxy Cortisone.

UV-Visible Spectroscopy (UV-Vis): Corticosteroids containing an α,β-unsaturated ketone moiety in the A-ring, like cortisone, exhibit a characteristic strong absorption in the UV region. Cortisone 21-acetate, for example, shows a maximum absorption (λ_max) at approximately 242 nm. sielc.com The introduction of a methoxy group at the C1 position would likely cause a slight shift in this absorption maximum. UV-Vis spectroscopy is a valuable tool for quantitative analysis and for confirming the presence of the conjugated chromophore.

Infrared Spectroscopy (IR): IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Methoxy Cortisone would be expected to show characteristic absorption bands for the various functional groups. Data for the parent compound, cortisone, provides a reference for these expected peaks. chemicalbook.com

Interactive Data Table: Typical IR Absorption Bands for Cortisone

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-HStretching3200-3500
C-HStretching2850-3000
C=O (ketone, C20)Stretching~1708
C=O (ketone, C3)Stretching~1660
C=O (ketone, C11)Stretching~1708
C=CStretching~1615
C-OStretching1000-1300

Optical Rotation: As chiral molecules, steroids are optically active, meaning they rotate the plane of polarized light. wikipedia.org This rotation is measured with a polarimeter and reported as the specific rotation [α]. The value and sign (dextrorotatory (+) or levorotatory (-)) of the specific rotation are characteristic physical constants for a particular stereoisomer. masterorganicchemistry.com The specific rotation of (α/β)-1-Methoxy Cortisone would be a critical parameter for its identification and for distinguishing it from other stereoisomers. The measurement is typically performed at a standard wavelength (e.g., the sodium D-line, 589 nm) and under specified conditions of concentration and solvent. jascoeurope.com

Crystallography and X-ray Diffraction for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters.

For (α/β)-1-Methoxy Cortisone, a single-crystal X-ray diffraction analysis would yield a detailed model of the molecule's conformation in the solid state. This would confirm the stereochemistry at all chiral centers, including the configuration of the methoxy group at C1 (whether it is in the α or β position). The analysis involves directing a beam of X-rays onto a single crystal of the compound and measuring the diffraction pattern produced. malvernpanalytical.com This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined.

In cases where suitable single crystals cannot be grown, X-ray powder diffraction (XRPD) can be utilized. researchgate.netacs.org XRPD is particularly useful for analyzing polycrystalline powders. While it does not provide the same level of detail as single-crystal analysis, it produces a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline form, making it valuable for identifying polymorphs and confirming the phase purity of a sample. pdx.edu

Future Research Directions and Experimental Applications

Development of Novel Chemical Probes for Steroid Receptor Research

The development of chemical probes is a crucial aspect of chemical biology, enabling the investigation of protein function and cellular states in their native environments mskcc.org. Chemical probes derived from (α/β)-1-Methoxy Cortisone (B1669442) could serve as valuable tools for elucidating the complex biology of steroid receptors, particularly the glucocorticoid receptor (GR).

Future research could focus on synthesizing derivatives of (α/β)-1-Methoxy Cortisone that are tagged with fluorescent markers, biotin (B1667282), or radioactive isotopes mskcc.org. These tagged molecules would allow for a range of experimental applications:

Visualization of Receptor Dynamics: Fluorescently labeled probes would enable real-time imaging of glucocorticoid receptor localization, trafficking, and interaction with other cellular components within living cells.

Proteomic Analysis: Biotinylated probes could be used in pull-down assays coupled with mass spectrometry to identify novel protein-protein interactions involving the glucocorticoid receptor.

Quantitative Binding Assays: Radiolabeled probes would facilitate high-precision measurements of receptor binding affinity and density in various tissues and cell types.

The development of such chemical probes would provide deeper insights into the molecular mechanisms of glucocorticoid receptor signaling and could help to identify new therapeutic targets.

Exploration of Unique Receptor Selectivity or Modulatory Profiles (in vitro)

A key area of investigation for any novel steroid analogue is its receptor binding profile. The introduction of a methoxy (B1213986) group at the 1-position of the cortisone structure could significantly alter its affinity and selectivity for the glucocorticoid receptor (GR) and other steroid receptors, such as the mineralocorticoid, progesterone (B1679170), and androgen receptors.

In vitro studies would be essential to characterize the receptor selectivity of (α/β)-1-Methoxy Cortisone. Competitive binding assays would be employed to determine its binding affinity (Ki or IC50 values) for a panel of steroid receptors. The goal would be to ascertain if the 1-methoxy substitution confers a more selective interaction with the glucocorticoid receptor, thereby potentially reducing off-target effects.

Research on other methoxy-substituted steroids has shown that such modifications can indeed influence receptor affinity and selectivity tandfonline.comelsevierpure.com. For instance, studies on other modified glucocorticoids have demonstrated that even small structural changes can lead to significant alterations in receptor binding and functional activity nih.govacs.org.

A hypothetical comparison of receptor binding selectivity for Cortisone versus a potential profile for (α/β)-1-Methoxy Cortisone is presented in the table below, illustrating the type of data that would be generated in these studies.

CompoundGlucocorticoid Receptor (GR) Binding Affinity (Ki, nM)Mineralocorticoid Receptor (MR) Binding Affinity (Ki, nM)Progesterone Receptor (PR) Binding Affinity (Ki, nM)Androgen Receptor (AR) Binding Affinity (Ki, nM)GR/MR Selectivity Ratio
Cortisone10550>10000.5
(α/β)-1-Methoxy Cortisone (Hypothetical)525200>10005

Further in vitro functional assays, such as reporter gene assays, would be necessary to determine whether (α/β)-1-Methoxy Cortisone acts as an agonist, antagonist, or selective glucocorticoid receptor modulator (SEGRM) acs.org. SEGRMs are compounds that can differentiate between the transactivation and transrepression mechanisms of GR signaling, which could lead to therapies with an improved side-effect profile acs.orgscripps.edu.

Potential for Designing Targeted Molecular Modulators

Should (α/β)-1-Methoxy Cortisone exhibit a desirable receptor selectivity and modulatory profile, it could serve as a scaffold for the design of more targeted molecular modulators. The principles of medicinal chemistry and structure-activity relationship (SAR) studies would guide the further chemical modification of this lead compound acs.org.

The design of targeted molecular modulators would aim to achieve tissue-specific or pathway-specific effects, a long-standing goal in corticosteroid research nih.gov. For example, modifications could be introduced to enhance the compound's ability to selectively modulate gene expression profiles associated with anti-inflammatory effects, while minimizing those linked to metabolic side effects.

Computational modeling and molecular dynamics simulations could be employed to understand the binding mode of (α/β)-1-Methoxy Cortisone within the ligand-binding pocket of the glucocorticoid receptor escholarship.org. This information would be invaluable for the rational design of second-generation compounds with optimized properties. The development of such targeted modulators could lead to novel therapeutics for a range of inflammatory and autoimmune diseases with greater precision and fewer adverse effects.

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Insights

To fully understand the biological effects of (α/β)-1-Methoxy Cortisone, a systems biology approach integrating various "omics" technologies would be highly beneficial. These approaches allow for an unbiased, global analysis of the molecular changes induced by a compound in a biological system nih.govnih.govresearchgate.net.

Transcriptomics: RNA sequencing (RNA-Seq) could be used to profile the changes in gene expression in different cell types (e.g., immune cells, muscle cells, bone cells) following treatment with (α/β)-1-Methoxy Cortisone. This would reveal the compound's impact on various signaling pathways and cellular processes nih.govmdpi.com.

Proteomics: Mass spectrometry-based proteomics could identify changes in protein expression and post-translational modifications, providing a more direct link between the compound's action and cellular function nih.gov.

Metabolomics: Analyzing the metabolic profiles of cells or tissues treated with the compound could uncover its effects on metabolic pathways, which is particularly important given the known metabolic side effects of corticosteroids tum.de.

By integrating these multi-omics datasets, researchers could construct comprehensive models of the molecular mechanisms of action of (α/β)-1-Methoxy Cortisone researchgate.nettum.de. This would not only provide a deep understanding of its potential therapeutic effects and side-effect liabilities but could also help in the identification of biomarkers to predict patient response.

The following table outlines a potential multi-omics experimental design for investigating (α/β)-1-Methoxy Cortisone.

Omics PlatformExperimental ApproachKey Questions to be Addressed
Transcriptomics RNA-Seq of primary human lung epithelial cells treated with the compound.What are the glucocorticoid receptor-dependent and -independent effects on gene expression? Does it show a more anti-inflammatory gene signature compared to classic corticosteroids?
Proteomics Quantitative proteomic analysis of immune cells (e.g., macrophages) stimulated with an inflammatory agent in the presence or absence of the compound.Which protein networks are modulated to mediate its anti-inflammatory effects? Are there any off-target protein interactions?
Metabolomics Untargeted metabolomics of liver cells treated with the compound.How does it affect key metabolic pathways such as gluconeogenesis and lipid metabolism? Does it have a more favorable metabolic profile than existing glucocorticoids?

Q & A

Basic Research Questions

Q. How can the α/β isomeric configuration of (α/β)-1-Methoxy Cortisone be experimentally determined?

  • Methodological Answer : The α/β configuration can be resolved using nuclear magnetic resonance (NMR) spectroscopy, particularly through coupling constants and NOESY experiments to assess spatial proximity of substituents. X-ray crystallography provides definitive confirmation by mapping the three-dimensional arrangement of atoms. For novel derivatives, comparative analysis with known cortisone analogs (e.g., cortisol or cortisone acetate) is critical to assign stereochemistry. Ensure purity via HPLC prior to analysis to avoid spectral interference .

Q. What biochemical assays are suitable for validating the role of (α/β)-1-Methoxy Cortisone in modulating 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity?

  • Methodological Answer : Use cell-based assays with transfected HEK-293 cells expressing 11β-HSD1 to measure conversion of cortisone to cortisol. Quantify cortisol levels via LC-MS/MS for high specificity, referencing internal standards like deuterated cortisol. Include negative controls (e.g., 11β-HSD1 inhibitors such as carbenoxolone) and validate results using competitive ELISA. Ensure kinetic parameters (Km, Vmax) are calculated under physiologically relevant pH (7.4) and temperature (37°C) conditions .

Q. What protocols ensure stability of (α/β)-1-Methoxy Cortisone in solution-phase experiments?

  • Methodological Answer : Store stock solutions in anhydrous methanol at -20°C to prevent hydrolysis. For working solutions, avoid pH >6.0 (e.g., phosphate buffers at pH 6.0–7.4 are optimal). Monitor degradation via UV-Vis spectroscopy (λmax ~240 nm) or LC-MS over 72 hours. For long-term stability, lyophilize aliquots and reconstitute fresh for each experiment. Compare thermal stability against analogs like 1-Methoxy PMS, which shows ~20% activity loss after 45 days at 5°C .

Advanced Research Questions

Q. How should researchers design pharmacokinetic studies to differentiate (α/β)-1-Methoxy Cortisone from endogenous corticosteroids in vivo?

  • Methodological Answer : Employ stable isotope-labeled tracers (e.g., deuterated (α/β)-1-Methoxy Cortisone) administered alongside endogenous cortisone. Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish isotopic peaks. Collect serial biospecimens (plasma, saliva, hair) and apply compartmental modeling to calculate clearance rates. Adjust for confounding variables like age and comorbidities using multivariate regression (e.g., Model B in clinical cohorts) .

Q. What strategies resolve contradictions in experimental data between in vitro and in vivo studies of (α/β)-1-Methoxy Cortisone?

  • Methodological Answer : Conduct sensitivity analyses stratified by experimental conditions (e.g., pH, temperature, matrix effects). For in vivo-in vitro discordance, assess protein binding (e.g., via ultrafiltration) or metabolic conversion using liver microsomes. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address confounding factors. Use systematic review frameworks (e.g., COSMOS-E) to evaluate study heterogeneity and perform meta-regression on variables like dosage or exposure duration .

Q. How can researchers optimize LC-MS/MS parameters for quantifying (α/β)-1-Methoxy Cortisone in complex biological matrices?

  • Methodological Answer : Optimize ionization using ESI+ mode with precursor ion m/z 391.3 → product ions (e.g., m/z 313.2 for quantitation, m/z 295.1 for qualification). Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Validate matrix effects via post-column infusion and normalize using isotopically labeled internal standards (e.g., cortisone-d8). Include QC samples at low, medium, and high concentrations to ensure inter-day precision <15% .

Data Analysis & Reporting

Q. What statistical models are appropriate for analyzing dose-response relationships of (α/β)-1-Methoxy Cortisone in preclinical studies?

  • Methodological Answer : Use non-linear regression (e.g., log-logistic model) to estimate EC50/IC50 values. For time-course data, apply mixed-effects models with random intercepts for subject variability. In transcriptomic studies, apply Benjamini-Hochberg correction to adjust for multiple comparisons. Report effect sizes with 95% confidence intervals and include sensitivity analyses excluding outliers (e.g., Cook’s distance >4/n) .

Q. How should researchers document synthetic protocols for (α/β)-1-Methoxy Cortisone to ensure reproducibility?

  • Methodological Answer : Provide detailed reaction conditions (solvent, temperature, catalyst), purification steps (e.g., column chromatography gradients), and characterization data (NMR, HRMS) in supplementary materials. For novel intermediates, report melting points and optical rotation. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by limiting main-text experimental details to five key compounds and depositing full protocols in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.